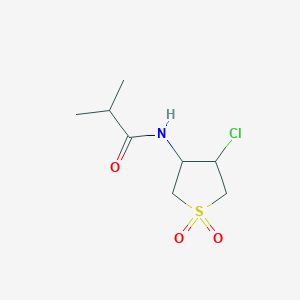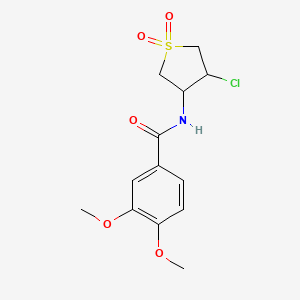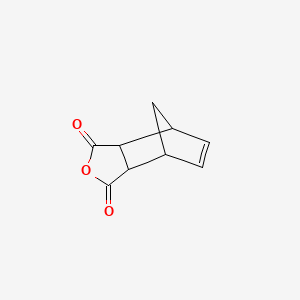
3-Benzylideneindolin-2-one
Übersicht
Beschreibung
3-Benzylideneindolin-2-one is a functionalized compound that plays a significant role in organic chemistry . It is embedded in many naturally occurring compounds and has wide applications in molecular motors, energy harvesting dyes, pharmaceutical chemistry (sunitinib, tenidap), protein kinase inhibitors, pesticides, flavors, and the fragrance industry .
Synthesis Analysis
Numerous protocols have been developed for the synthesis of novel indolin-2-ones . For instance, palladium (Pd)-catalysed intramolecular hydroarylation of N-arylpropiolamides, Knoevenagel condensation of oxindole and aldehyde, two-step protocols such as Ni-catalyzed CO2 insertion followed by coupling reaction, Pd-catalysed C–H functionalization/intramolecular alkenylation, Pd(0)/monophosphine-promoted ring–forming reaction of 2-(alkynyl)aryl isocyanates with organoboron compound, and others .Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray crystallography . The compound crystallized in the monoclinic system with space group P 2 1 / n .Chemical Reactions Analysis
The E–Z isomeric motion of the functionalized 3-benzylidene-indolin-2-ones can be controlled under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions .Wissenschaftliche Forschungsanwendungen
Molecular Structure Investigation : The molecular structure and tautomerism aspects of (E)-3-benzylideneindolin-2-one were investigated, highlighting its crystallization in the monoclinic system and the existence of keto form T0 in various phases. The study's findings shed light on the compound's reactivity and intermolecular interactions (Barakat et al., 2015).
Synthesis of Derivatives : Research has been conducted on the facile synthesis of derivatives like 3-benzylideneindoline-2-thiones and their unexpected dimerisation in solution, providing insights into their structural and mechanistic aspects (Thompson et al., 1993).
Palladium-Catalyzed Synthesis : A palladium-catalyzed synthesis method was developed using formic acid as a CO source, enabling the creation of various 2-benzylideneindolin-3-ones. This method demonstrated exceptional functional group tolerance, contributing to the compound's synthetic accessibility (Li et al., 2017).
Synthesis of N-Benzyl Matemone : A study described the synthesis of 2-alkoxyindolin-3-one and its application in the short-step synthesis of N-benzyl matemone, demonstrating the compound's utility in complex organic synthesis (Shimizu et al., 2019).
Antiproliferative Agents Design : A series of 3-benzylideneindolin-2-one compounds were designed and synthesized as potential multitarget agents against colon cancer, demonstrating significant growth inhibition in various cancer cell lines. These compounds showed promising activity as tubulin, CK1, and EGFR inhibitors (Fareed et al., 2021).
Synthesis of Highly Substituted Derivatives : A novel synthesis method for highly substituted 3-arylideneindolin-2-ones was described, highlighting the flexibility of modification at specific positions and its relevance in drug development (Ong et al., 2017).
Induction of NAD(P)H-Quinone Oxidoreductase 1 : Functionalized 3-benzylidene-indolin-2-ones were investigated as inducers of NQO1 with antiproliferative activity, indicating their potential in chemoprevention and targeting of neoplastic cells (Zhang & Go, 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for 3-Benzylideneindolin-2-one could involve further exploration of its applications in various fields, as well as the development of greener and cleaner synthesis methods . The E/Z stereo-isomerization of alkenes has been well established using various methods in the presence of light stimuli, cations, halogens or elemental selenium, palladium-hydride catalyst, cobalt-catalyst, Ir-catalyst, organo-catalysts . Among these, light-induced photostationary E/Z stereoisomerization is very attractive, due to its close proximity towards the natural process .
Eigenschaften
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3359-49-7, 23782-37-8 | |
| Record name | NSC405961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC134079 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC210734 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760556.png)

![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)

![(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)







